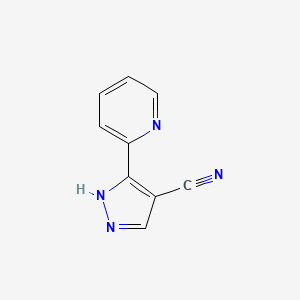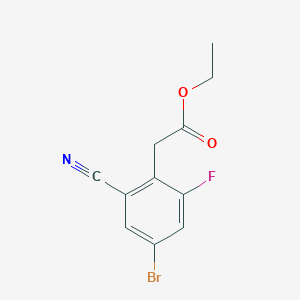
2-(2,6-Dichlorophenyl)-3-oxobutanenitrile
Overview
Description
“2-(2,6-Dichlorophenyl)-3-oxobutanenitrile” is a chemical compound. Its molecular formula is C8H5Cl2N . It is related to 2,6-Dichlorophenylacetic acid .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been studied. For example, 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug, was synthesized and its polymorphism was studied .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as single-crystal X-ray diffraction .Scientific Research Applications
2-(2,6-Dichlorophenyl)-3-oxobutanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been investigated as a potential lead compound for the development of novel drugs targeting various diseases such as cancer, Alzheimer's, and Parkinson's. In agrochemicals, this compound has been evaluated as a potential herbicide and pesticide due to its ability to inhibit the growth of various weeds and pests. In materials science, this compound has been used as a building block for the synthesis of various polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi and insects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungi and bacteria. In vivo studies have shown that this compound can reduce tumor growth in mice and inhibit the growth of various weeds and pests. However, the toxicity of this compound on non-target organisms and its potential environmental impact need to be further investigated.
Advantages and Limitations for Lab Experiments
2-(2,6-Dichlorophenyl)-3-oxobutanenitrile has several advantages for lab experiments, including its availability, stability, and ease of synthesis. It can also be easily modified to generate analogs with improved properties. However, this compound has several limitations, including its potential toxicity, low solubility, and limited selectivity for specific targets.
Future Directions
There are several future directions for the research on 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile. One direction is the development of novel drugs targeting specific diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the optimization of this compound as a potential herbicide and pesticide. Additionally, the investigation of the toxicity of this compound on non-target organisms and its potential environmental impact is important for its safe use. Finally, the synthesis of analogs of this compound with improved properties and selectivity for specific targets is an area of active research.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and limitations.
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPWBVJYDZQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)


![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)









